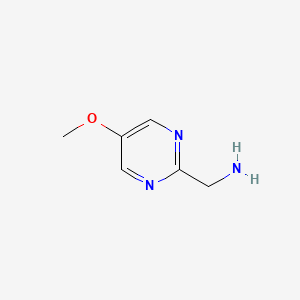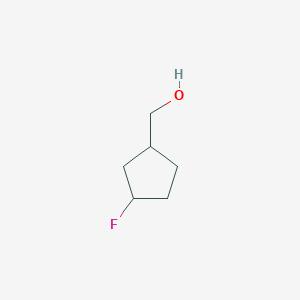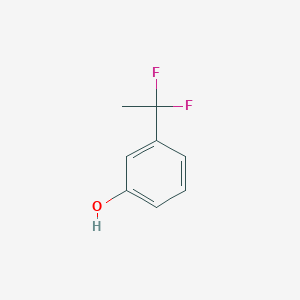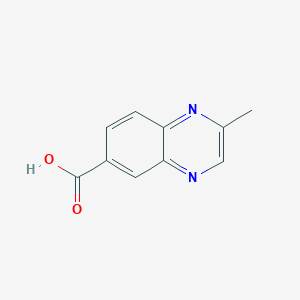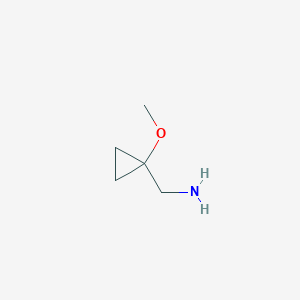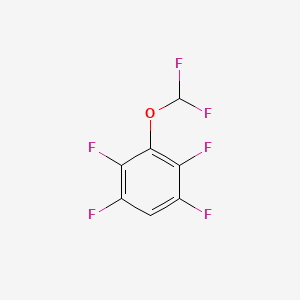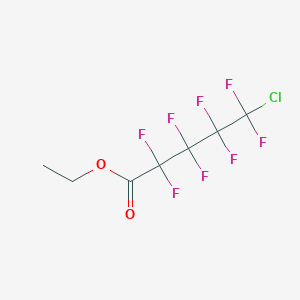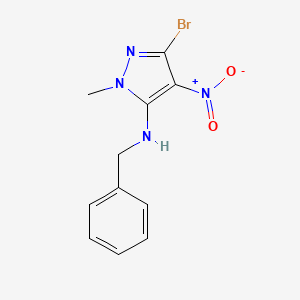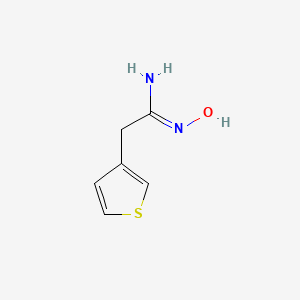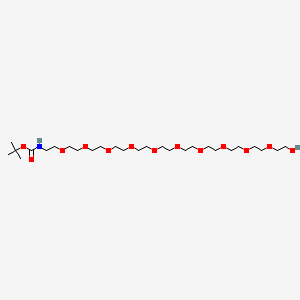
1,16-Dichloroperfluorohexadecane
Overview
Description
1,16-Dichloroperfluorohexadecane is a synthetic compound that belongs to the class of perfluorinated compounds (PFCs). It has a molecular weight of 871.026 and a molecular formula of C16Cl2F32 . The IUPAC name for this compound is 1,16-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-dotriacontafluorohexadecane .
Molecular Structure Analysis
The molecular structure of 1,16-Dichloroperfluorohexadecane is characterized by its molecular formula C16Cl2F32 . Unfortunately, the specific structural details such as bond lengths, angles, and conformations are not provided in the search results.Scientific Research Applications
Synthetic Chemistry Applications:
- 1,16-Dichloroperfluorohexadecane has been used in the synthesis of other complex molecules. For example, Schultz, Machulla, and Feinendegen (1989) developed a method to synthesize 1-14C-17-iodoheptadecanoic acid using a similar compound, 1,16-diiodohexadecane (Schultz, Machulla, & Feinendegen, 1989).
Material Science and Crystallography:
- The crystal structure of similar compounds like 1,16-dibromohexadecane has been studied, which provides insights into the molecular arrangement and potential applications in material science. This was explored by Kobayashi, Yamamoto, and Nakamura (1995) (Kobayashi, Yamamoto, & Nakamura, 1995).
Organofluorine Chemistry:
- Organofluorine compounds, which include fluorinated alkanes like 1,16-Dichloroperfluorohexadecane, have significant applications in various fields including pharmaceuticals and materials. Singh and Shreeve (2004) highlighted the importance of electrophilic fluorination in organofluorine chemistry (Singh & Shreeve, 2004).
Environmental Health Studies:
- The study of polyfluoroalkyl chemicals (PFCs) in the general population, which includes compounds similar to 1,16-Dichloroperfluorohexadecane, has been vital in understanding environmental health impacts. Calafat et al. (2007) conducted a study on PFCs and their prevalence in the U.S. population (Calafat et al., 2007).
Surface Chemistry and Hydrophobicity:
- The study of perfluorinated surfaces, which likely includes derivatives like 1,16-Dichloroperfluorohexadecane, gives insights into hydrophobic and other surface properties. Cheng et al. (2013) investigated the dewetting behavior of various perfluorinated surfaces (Cheng, Masheder, Urata, & Hozumi, 2013).
properties
IUPAC Name |
1,16-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-dotriacontafluorohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16Cl2F32/c17-15(47,48)13(43,44)11(39,40)9(35,36)7(31,32)5(27,28)3(23,24)1(19,20)2(21,22)4(25,26)6(29,30)8(33,34)10(37,38)12(41,42)14(45,46)16(18,49)50 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKOZECVBPPZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16Cl2F32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,16-Dichloroperfluorohexadecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)
